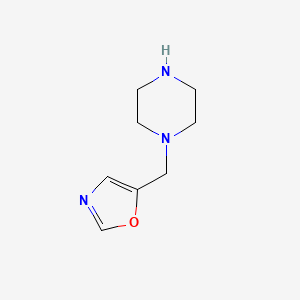

5-(Piperazin-1-ylmethyl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

5-(piperazin-1-ylmethyl)-1,3-oxazole |

InChI |

InChI=1S/C8H13N3O/c1-3-11(4-2-9-1)6-8-5-10-7-12-8/h5,7,9H,1-4,6H2 |

InChI Key |

GIYZOBUUOMXCAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=CN=CO2 |

Origin of Product |

United States |

Biological Activity and Molecular Interactions of 5 Piperazin 1 Ylmethyl Oxazole Analogues

Overview of Pharmacological Potential of Oxazole (B20620) and Piperazine (B1678402) Derivatives

The combination of oxazole and piperazine rings in a single molecular framework has proven to be a fruitful strategy in medicinal chemistry. Both individual heterocycles are considered "privileged structures" due to their presence in numerous biologically active compounds and marketed drugs. nih.gov

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov Their structural versatility allows for modifications that can fine-tune their pharmacological profile. nih.gov Similarly, the piperazine nucleus is a common scaffold in drugs targeting the central nervous system, as well as in agents with antimicrobial, anticancer, and antiviral activities. apjhs.comresearchgate.net The presence of two nitrogen atoms in the piperazine ring provides opportunities for substitution, influencing the molecule's polarity, basicity, and ability to form hydrogen bonds, which are crucial for receptor binding and biological activity. nih.gov

The conjugation of these two pharmacophores can lead to synergistic effects, resulting in compounds with enhanced potency and a broader spectrum of activity. researchgate.net For instance, the combination of a 1,3,4-oxadiazole (B1194373) (a related five-membered heterocycle) with a piperazine moiety has been shown to yield compounds with antimicrobial, antitubercular, and anticancer effects. researchgate.net The rationale behind designing such hybrid molecules is to merge the favorable properties of both fragments, potentially leading to novel mechanisms of action or the ability to overcome drug resistance. apjhs.comresearchgate.net

Investigation of Antimicrobial Activities

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of new antimicrobial agents. researchgate.net Analogues of 5-(piperazin-1-ylmethyl)oxazole have emerged as a promising class of compounds in this area.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives incorporating oxazole and piperazine motifs have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies have shown that these compounds can be effective against problematic strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). researchgate.netacgpubs.org

The antibacterial potency of these analogues is often influenced by the nature of the substituents on both the oxazole and piperazine rings. For example, certain substitutions can enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell membrane.

| Compound Type | Gram-Positive Activity | Gram-Negative Activity | Key Findings |

| Oxazole-Piperazine Hybrids | Active against S. aureus, B. subtilis | Active against E. coli, P. aeruginosa | Broad-spectrum activity observed. |

| Substituted Piperazinyl-phenyl-oxazolidinones | Active against S. aureus | - | Potent activity against a key Gram-positive pathogen. ijbpas.com |

| Amido sulfonamido methane (B114726) linked bisoxazoles | Active against S. aureus, C. diphtheriae | Active against E. coli, P. aeruginosa | Displayed comparable activity to reference drugs. derpharmachemica.com |

Antifungal Efficacy

In addition to their antibacterial properties, oxazole-piperazine derivatives have shown promise as antifungal agents. apjhs.comacgpubs.org The increasing incidence of fungal infections, particularly in immunocompromised individuals, underscores the need for new antifungal therapies. nih.gov

These compounds have been tested against a variety of fungal pathogens, including species of Candida and Aspergillus. acgpubs.orgcabidigitallibrary.org The mechanism of antifungal action for some azole-containing piperazine derivatives is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govcabidigitallibrary.org This disruption of the cell membrane leads to fungal cell death.

| Compound Type | Antifungal Activity | Key Findings |

| Azole-containing piperazine analogues | Active against Candida albicans and other fungi | Demonstrated broad-spectrum antifungal activity. ijbpas.com |

| Substituted Piperazine Derivatives | Active against Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Many synthesized compounds showed significant antifungal properties. acgpubs.org |

| Alkylated piperazine-azole hybrids | Active against non-albicans Candida and Aspergillus strains | Exhibited excellent minimum inhibitory concentration (MIC) values. cabidigitallibrary.org |

Antitubercular Potential

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. nih.gov The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has made the development of new anti-TB drugs a priority. nih.gov

Oxazole and piperazine derivatives have independently shown potential as antitubercular agents. researchgate.netnih.gov The combination of these two scaffolds in molecules like pyrazine-1,3,4-oxadiazole derivatives has resulted in compounds with significant activity against M. tuberculosis H37Rv strain. nih.gov Some of these compounds have demonstrated minimum inhibitory concentration (MIC) values in the low micromolar range, indicating potent activity. nih.govrsc.org

| Compound Type | Antitubercular Activity | Key Findings |

| Oxazoline and Oxazole Esters | Active against M. tuberculosis | Displayed notable anti-TB activity and low toxicity. nih.gov |

| Pyrazine-1,3,4-oxadiazole derivatives | Active against M. tuberculosis H37Rv | Exhibited potent activity with low MIC values. nih.gov |

| 1,3,4-Oxadiazole-piperazine conjugates | Potential antitubercular activity | A promising area for the development of new anti-TB agents. researchgate.net |

Exploration of Mechanism of Action in Antimicrobial Contexts

Understanding the mechanism of action is crucial for the rational design of more effective antimicrobial drugs. For oxazole-piperazine analogues, several potential molecular targets have been investigated.

In bacteria, one proposed mechanism is the inhibition of essential enzymes involved in vital cellular processes. For instance, some piperazine-containing compounds have been shown to target DNA gyrase, an enzyme crucial for DNA replication. researchgate.net Molecular docking studies have also suggested that these compounds can bind to the active site of enoyl-ACP reductase (InhA), an important enzyme in the mycobacterial fatty acid synthesis pathway. mdpi.commdpi.com

In the context of antifungal activity, as mentioned earlier, the inhibition of ergosterol biosynthesis is a key mechanism for azole-containing derivatives. cabidigitallibrary.org This is achieved by targeting the enzyme 14α-demethylase. cabidigitallibrary.org

Evaluation of Anticancer Activities

Beyond their antimicrobial effects, derivatives containing oxazole and piperazine rings have been evaluated for their potential as anticancer agents. researchgate.net The structural features of these compounds allow them to interact with various biological targets implicated in cancer progression.

Research has shown that certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. nih.gov The proposed mechanisms for their anticancer activity are diverse and can include the inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Additionally, some piperazine-containing compounds have been found to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. For example, a specific indenoisoquinoline derivative with a piperazine moiety, SJ10, has shown anticancer activity in glioblastoma multiforme cells. nih.gov

| Compound Name | Cancer Type | Proposed Mechanism of Action |

| Oxazolo[5,4-d]pyrimidine derivatives | Lung, Breast, Colon | Inhibition of VEGFR-2, induction of apoptosis. nih.gov |

| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) | Glioblastoma Multiforme | Targets cell cycle-related oncogenic signatures. nih.gov |

In Vitro Cytotoxicity against Various Cancer Cell Lines

Analogues featuring a piperazine moiety linked to an oxazole or a structurally related isoxazole (B147169) ring have demonstrated significant cytotoxic potential across a range of human cancer cell lines.

A novel series of isoxazole-piperazine hybrids, which are structural isomers of oxazole analogues, were synthesized and evaluated for their anticancer properties. nih.gov These compounds were tested against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines. nih.gov The results, measured by the half-maximal inhibitory concentration (IC50), indicated potent cytotoxic effects. nih.gov Particularly, compounds designated 5l to 5o in the study were the most effective, with IC50 values ranging from 0.3 to 3.7 μM across all tested cell lines. nih.gov

In another study, functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles were synthesized and screened for anticancer activity. osi.lv This research categorized the compounds into two groups based on their activity profiles. Group B, which consisted of 2-aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitriles, showed a moderate cytotoxic effect, primarily against renal cancer cell lines. osi.lv

Furthermore, research into related heterocyclic systems has provided complementary findings. A series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, which feature a fused ring system, also displayed potential anticancer activity against human A-549 lung carcinoma cells. nih.govelsevierpure.com Similarly, N-arylpiperazines containing a 4,5-dihydrothiazole ring exhibited cytotoxic effects against a panel of human prostate (LNCAP, DU-145, PC-3) and breast (MCF-7, SKBR-3, MDA-MB231) cancer cell lines, with IC50 values in the range of 15 µM to 73 µM. nih.gov

Interactive Table: In Vitro Cytotoxicity of Isoxazole-Piperazine Hybrids This table summarizes the IC50 values (µM) for selected isoxazole-piperazine hybrids against various cancer cell lines.

| Compound | Huh7 (Liver) | Mahlavu (Liver) | MCF-7 (Breast) |

|---|---|---|---|

| 5l | 3.7 | 0.8 | 1.8 |

| 5m | 1.1 | 0.3 | 1.0 |

| 5n | 1.4 | 1.0 | 1.5 |

| 5o | 0.9 | 0.5 | 1.2 |

Data sourced from scientific literature. nih.gov

Modulation of Cellular Pathways Implicated in Oncogenesis (e.g., Kinase Inhibition)

The anticancer effects of these compounds are closely linked to their ability to interfere with critical cellular signaling pathways that govern cell growth, proliferation, and survival.

Kinase inhibition is a primary mechanism through which many anticancer agents exert their effects. Research has shown that oxazolo[5,4-d]pyrimidine derivatives, which are structurally related to the oxazole-piperazine scaffold, can function as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov In a similar vein, a series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes were developed and identified as potent inhibitors of the FLT3 tyrosine kinase, a target in certain types of leukemia. nih.gov

Further mechanistic studies on the potent isoxazole-piperazine hybrids 5m and 5o revealed that their cytotoxic activity is associated with the inhibition of a crucial cell survival pathway. nih.govresearchgate.net These compounds were found to cause hyperphosphorylation of Akt, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration. nih.govresearchgate.net This inhibition of the Akt pathway disrupts pro-survival signals within the cancer cells, contributing to their death. nih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled cell division characteristic of cancer. Analogues of this compound have been shown to effectively trigger these mechanisms.

Detailed investigation into the isoxazole-piperazine hybrids 5m and 5o demonstrated that they induce both apoptosis and cell cycle arrest in liver cancer cells. nih.govresearchgate.net The induction of these processes was linked to the activation of the p53 tumor suppressor protein. nih.govresearchgate.net Activation of p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. The study also observed that these compounds induce oxidative stress within the cancer cells, which is a common trigger for p53 activation and subsequent apoptosis. nih.govresearchgate.net

Other piperazine-containing heterocyclic compounds have shown similar capabilities. For instance, certain ciprofloxacin (B1669076) derivatives bearing a piperazinyl group were found to cause cell cycle arrest at the G2/M phase and promote apoptosis in colorectal and lung cancer cells. nih.gov Studies on benzimidazole (B57391) derivatives linked to piperazine also confirm their ability to induce apoptotic cell death. mdpi.commdpi.com

Analysis of Central Nervous System (CNS) Related Activities

The piperazine moiety is a well-established pharmacophore for CNS-active drugs, and its combination with an oxazole ring has yielded compounds with significant potential for treating a variety of neurological and psychiatric disorders.

Antidepressant Effects and Related Neurotransmitter Modulation

Several classes of oxazole- and oxadiazole-containing piperazine derivatives have been explored for their antidepressant potential. The mechanism of action often involves the modulation of monoamine neurotransmitter systems.

One study detailed a series of piperazine derivatives combined with an oxadiazole ring (a close bioisostere of oxazole), which were screened for their ability to inhibit monoamine oxidase (MAO). nih.gov MAO-A is a key enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine. The compounds 5f and 5g from this series emerged as potent and reversible inhibitors of MAO-A, with IC50 values of 0.96 µM and 0.81 µM, respectively. nih.gov In vivo tests confirmed that these compounds possessed significant antidepressant-like activity. nih.gov Another study reported that 1-(5-Phenyl-4-oxo-2-oxazolin-2-yl)-4-substituted piperazines also exhibit antidepressant properties. acs.org

Anxiolytic Properties and Receptor Interactions

The structural framework of oxazole-piperazine analogues makes them suitable candidates for interacting with receptors implicated in anxiety disorders, such as serotonin (5-HT) receptors.

A series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4, 5-dihydro-1, 2-oxazol-4-yl] methyl}-4-methyl piperazine analogues were specifically reported to possess antianxiety activity. derpharmachemica.com The anxiolytic effects of many arylpiperazine derivatives are often mediated by their interaction with 5-HT1A receptors. silae.itnih.gov For example, new arylpiperazine derivatives containing isonicotinic and picolinic nuclei demonstrated anxiolytic effects that were reversed by a selective 5-HT1A antagonist, confirming the direct participation of this receptor. nih.govdntb.gov.ua

Interestingly, other receptor systems may also be involved. A study on the anxiolytic-like effect of a pyrazole-piperazine derivative, LQFM032 , found that its effects were mediated through both benzodiazepine (B76468) and nicotinic pathways, highlighting the potential for multi-target interactions. researchgate.net

Antipsychotic Potential

The search for new antipsychotic agents with improved side-effect profiles has led to the investigation of heterocyclic compounds that modulate dopaminergic and serotonergic pathways.

In one key study, researchers developed a series of piperazinylalkyl heterocycles, where various heterocyclic rings, including isoxazole and isoxazoline, were used. nih.gov These compounds were evaluated for antipsychotic potential using the conditioned avoidance response (CAR) test in rats, a standard preclinical model. The isoxazoline-containing analogues were found to be active in this model. nih.gov The mechanism of these potential antipsychotics appears to be distinct from that of many older drugs. The study found that the compounds had weak or no binding affinity for the dopamine (B1211576) D2 receptor, which is associated with extrapyramidal side effects. nih.gov However, they exhibited strong binding to the 5-HT1A receptor, suggesting a non-dopaminergic or a mixed serotonergic/dopaminergic mechanism of action that is often associated with atypical antipsychotics. nih.gov

Assessment of Anti-Inflammatory and Antioxidant Properties

Analogues incorporating the piperazine-oxazole framework have been investigated for their potential to modulate inflammatory pathways and counteract oxidative stress. These activities are crucial in the context of numerous chronic diseases.

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Certain analogues featuring a piperazine core have demonstrated significant inhibitory activity against these enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain. mdpi.comchemrxiv.org

A series of benzhydrylpiperazine derivatives were designed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). researchgate.net Within this series, a compound featuring a 4-chloro substitution on the terminal phenyl ring emerged as a particularly potent COX-2 inhibitor, outperforming the standard drug celecoxib. researchgate.net This compound also significantly reduced the production of downstream inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), while increasing levels of the anti-inflammatory cytokine IL-10. researchgate.net

In another study, aryl piperazine derivatives were evaluated as dual 5-hLOX/COX-2 inhibitors. mdpi.com Several amino derivatives from this series displayed promising dual inhibition of both enzymes. mdpi.com Furthermore, research into benzimidazole derivatives has shown that incorporating a piperazine moiety can lead to potent anti-inflammatory activity, which is hypothesized to be linked to COX enzyme inhibition. mdpi.com Similarly, certain pyrrolo[3,4-d]pyridazinone derivatives bearing an arylpiperazine pharmacophore have been shown to inhibit both COX-1 and COX-2 isoforms. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected Piperazine Analogues

| Compound ID | Description | Target(s) | IC₅₀ (µM) | Source(s) |

|---|---|---|---|---|

| Compound 9d | Benzhydrylpiperazine with 4-Cl substitution | COX-2 | 0.25 ± 0.03 | researchgate.net |

| 5-LOX | 7.87 ± 0.33 | researchgate.net | ||

| Celecoxib | Standard Drug | COX-2 | 0.36 ± 0.023 | researchgate.net |

| Compounds 2a, 2b, 2g, 2h | Amino aryl piperazines | 5-hLOX & COX-2 | < 15 | mdpi.com |

The antioxidant potential of a compound is often evaluated through its ability to scavenge free radicals. Common in vitro methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov

Studies on 1-aryl/aralkyl piperazine derivatives linked to a xanthine (B1682287) moiety have quantified their antioxidant effects. nih.gov In these investigations, one compound, in particular, demonstrated very high activity in the ABTS assay, proving more potent than the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov The same compound also showed the best, albeit moderate, activity in the DPPH assay. nih.gov The incorporation of a thiazole (B1198619) ring, a heterocycle related to oxazole, into molecular structures is also being explored as a strategy to develop novel antioxidants. chemrxiv.orgnih.gov For instance, certain novel thiazolyl-polyphenolic compounds have exhibited significantly enhanced antioxidant activity compared to standards like ascorbic acid and Trolox in multiple assays. nih.gov Another study on a 1,3,4-oxadiazole-2-thiol (B52307) derivative detailed its concentration-dependent radical scavenging activity. researchgate.net

Table 2: Radical Scavenging Activity of Selected Piperazine Derivatives

| Compound ID | Assay | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| Compound 3c | ABTS | 3.45 | nih.gov |

| DPPH | 189.42 | nih.gov | |

| Compound 3a | ABTS | 55.87 | nih.gov |

| DPPH | 371.97 | nih.gov | |

| Compound 3f | ABTS | 41.04 | nih.gov |

| DPPH | 420.57 | nih.gov | |

| BHT (Standard) | ABTS | 26.29 | nih.gov |

| DPPH | 113.17 | nih.gov |

Other Notable Biological Activities

Beyond anti-inflammatory and antioxidant effects, the versatile scaffold of this compound and its relatives has been leveraged to explore other therapeutic areas.

The piperazine ring is a recognized scaffold in the development of antiviral agents. researchgate.net Specific research into (5-oxazolyl)phenyl amine derivatives has revealed potent antiviral activity against both RNA and DNA viruses. nih.gov A number of compounds from this series showed significant efficacy against the Hepatitis C virus (HCV), with IC₅₀ values in the sub-micromolar range and low cytotoxicity in host cells. nih.gov Several other analogues from the same family demonstrated strong activity against coxsackie viruses B3 (CVB3) and/or B6 (CVB6) at low micromolar concentrations. nih.gov These findings identify the (5-oxazolyl)phenyl amine structure as a promising starting point for further antiviral drug development. nih.gov

Table 3: Antiviral Activity of Selected (5-Oxazolyl)phenyl Amine Derivatives

| Compound ID(s) | Virus Target | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| 17a1, 17a4, 17a6, 17b1, 17d1, 17e2, 17g3 | Hepatitis C Virus (HCV) | 0.28 - 0.92 | nih.gov |

| 17a1, 17a4, 17a5, 17a6, 17b1, 17b2, 17g1, 17g3 | Coxsackie Virus B3/B6 | < 2.0 | nih.gov |

The global challenge of malaria has driven research into novel chemotypes. A notable lead compound, 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine, which contains a piperazine-oxazole core, and its derivatives have been prepared and tested for activity against Plasmodium berghei. aging-us.com From this work, five compounds were identified as being active against the parasite. aging-us.com The inclusion of a piperazine moiety in antimalarial drug design is often a strategic choice to enhance aqueous solubility, a critical property for oral bioavailability. nih.gov

The inhibitory potential of these analogues extends to fundamental cellular enzymes outside of the kinase family.

NADH:ubiquinone oxidoreductase (Complex I): Based on structural similarities to natural inhibitors, a series of piperazine derivatives were synthesized and found to be potent inhibitors of mitochondrial complex I. Some of these synthetic derivatives exhibited very strong inhibition at nanomolar concentrations. Further investigation using a newly synthesized photoreactive piperazine probe revealed that these compounds likely bind to the 49 kDa subunit of the complex, distinguishing their mechanism from other complex I inhibitors.

Sirtuins: Sirtuins are a class of NAD+-dependent protein deacetylases that have emerged as therapeutic targets for a range of diseases. aging-us.com While various heterocyclic compounds, such as those containing benzimidazole or pyrazole (B372694) rings, have been developed as Sirtuin inhibitors, specific inhibitory data for this compound analogues against sirtuin isoforms was not prominent in the reviewed literature. aging-us.com

Structure Activity Relationship Sar Studies of 5 Piperazin 1 Ylmethyl Oxazole Analogues

Elucidating the Pharmacophore and Essential Structural Features

The pharmacophore of 5-(piperazin-1-ylmethyl)oxazole analogues generally consists of three key components: an aromatic or heteroaromatic group, a central this compound core, and a substituted piperazine (B1678402) moiety. The oxazole (B20620) ring acts as a central scaffold, positioning the other functional groups in the correct orientation for receptor binding. The piperazine nitrogen atoms are critical for interaction with the target, often forming hydrogen bonds or salt bridges. The N-substituent on the piperazine ring plays a significant role in determining the compound's potency and selectivity.

Key structural features essential for the biological activity of these compounds include:

The Piperazine Moiety: The basic nitrogen of the piperazine ring is a common feature in many biologically active compounds and is often involved in key interactions with the target protein.

The Methylene (B1212753) Bridge: The CH2 group connecting the oxazole and piperazine rings provides a degree of conformational flexibility, which can be important for optimal binding.

Impact of Substitutions on the Oxazole Ring on Biological Activity

Modifications to the oxazole ring have a profound impact on the biological activity of this compound analogues. These substitutions can influence the compound's electronic and steric properties, as well as its metabolic stability.

The position of substituents on the oxazole ring is a critical determinant of biological activity. Studies have shown that substitution at the C2 position of the oxazole ring is generally well-tolerated and can be used to modulate potency and selectivity. For instance, the introduction of small alkyl or aryl groups at this position can lead to a significant increase in affinity for certain receptors. In contrast, substitution at the C4 position is often detrimental to activity, suggesting that this position may be involved in unfavorable steric interactions with the binding pocket.

The electronic nature of the substituents on the oxazole ring can significantly alter the compound's interaction with its target. Electron-withdrawing groups, such as halogens or cyano groups, can enhance the acidity of the oxazole ring protons and potentially lead to stronger hydrogen bonding interactions. Conversely, electron-donating groups can increase the electron density of the ring system, which may be favorable for other types of interactions.

Steric bulk is another important consideration. While small, lipophilic groups at the C2 position are often beneficial, larger groups can lead to a loss of activity due to steric hindrance. The optimal size and shape of the substituent depend on the specific topology of the target's binding site.

The following table summarizes the effects of different substituents at various positions on the oxazole ring on the biological activity of this compound analogues:

Table 1: Impact of Oxazole Ring Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | Effect on Biological Activity |

|---|---|---|

| C2 | Small alkyl groups (e.g., methyl, ethyl) | Generally increases potency |

| C2 | Aryl groups (e.g., phenyl) | Can enhance potency and selectivity |

| C4 | Alkyl or aryl groups | Often leads to a decrease in activity |

| C2 | Electron-withdrawing groups (e.g., Cl, F) | May increase potency through enhanced H-bonding |

Role of the Piperazine Moiety in Modulating Activity

The piperazine ring and its substituents are arguably the most critical elements for modulating the activity and selectivity of this class of compounds.

The nature of the substituent on the distal nitrogen atom of the piperazine ring has a dramatic effect on biological activity. A wide variety of groups, including alkyl, aryl, and heteroaryl moieties, have been explored. For many targets, a bulky, lipophilic group is preferred, suggesting that this part of the molecule interacts with a hydrophobic pocket in the receptor. The choice of substituent can also influence the compound's pharmacokinetic properties, such as its solubility and membrane permeability.

The piperazine ring typically adopts a chair conformation. The orientation of the N-substituent (axial vs. equatorial) can have a significant impact on how the molecule fits into the binding site of its target. In many cases, an equatorial orientation is preferred as it minimizes steric clashes and allows for optimal interaction with the receptor. The conformational flexibility of the piperazine ring can also be constrained by introducing rigidifying elements, such as fusing it with another ring system, which can sometimes lead to an increase in potency and selectivity.

The following table details the influence of various N-substituents on the piperazine ring on the biological activity of this compound analogues:

Table 2: Influence of Piperazine N-Substitutions on Biological Activity

| N-Substituent | General Characteristics | Effect on Biological Activity |

|---|---|---|

| Small alkyl groups | Low lipophilicity | Often results in lower potency |

| Aryl groups (e.g., phenyl, substituted phenyl) | Increased lipophilicity and potential for π-π stacking | Frequently leads to high potency |

| Heteroaryl groups (e.g., pyridyl, pyrimidinyl) | Can introduce additional H-bond donors/acceptors | Can improve potency and selectivity |

Significance of the Methylene Linker Between Oxazole and Piperazine

The methylene linker, though seemingly simple, plays a crucial role in defining the pharmacological profile of this compound analogues. It dictates the spatial relationship between the oxazole and piperazine rings, influencing how the molecule interacts with its biological target. The flexibility and length of this linker are critical determinants of binding affinity and selectivity.

Variations in Linker Length and Rigidity

Systematic studies involving the variation of the linker length in this compound analogues—for instance, by synthesizing ethylene (B1197577) or propylene (B89431) bridged counterparts—are not prominently reported in the scientific literature. However, research on other classes of piperazine derivatives highlights the importance of this feature. For example, in a series of piperazine-alkyl-naphthamides, the length of the alkyl linker was shown to impact affinity for various receptors, with a pentyl linker being optimal for α2A receptor binding and a hexyl linker for 5-HT(1A), D4.2, and D3 receptors. nih.gov This suggests that an optimal linker length exists to correctly position the pharmacophoric elements for interaction with a specific receptor.

Increasing the rigidity of the linker, for example by introducing double bonds or incorporating it into a cyclic system, can also have a profound effect on activity. A more rigid linker reduces the entropic penalty upon binding, potentially leading to higher affinity. nih.gov The insertion of a piperazine ring into the linker of other bioactive molecules has been associated with increased rigidity, which can improve biological activity. nih.gov However, without specific data on this compound analogues, the precise impact of such modifications remains speculative.

Spatial Orientation and Receptor Binding

The methylene linker allows for a certain degree of conformational freedom, enabling the oxazole and piperazine moieties to adopt various spatial orientations. The preferred conformation in the receptor-bound state is critical for activity. Conformational analysis of 2-substituted piperazines has shown a preference for the axial conformation, which in turn dictates the spatial arrangement of other substituents and their potential to interact with receptor pockets. mdpi.com This preferred orientation can place key nitrogen atoms in a specific arrangement that mimics the binding of endogenous ligands. mdpi.com The relative orientation of the oxazole and piperazine rings, governed by the linker, is therefore a key factor in determining the binding mode and ultimately the biological response. Nuclear Magnetic Resonance (NMR) studies on other complex molecules containing piperazine linkers have revealed that they can adopt folded conformations in solution, which may be relevant for cell permeability and receptor interaction. acs.org

Development of SAR Models for Targeted Biological Effects

The development of robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone of modern drug discovery, enabling the prediction of biological activity and the rational design of new, more potent compounds. For piperazine derivatives, 3D-QSAR studies have been successfully employed to correlate physicochemical properties with biological activities like antihistamine and antibradykinin effects. nih.gov These models typically consider steric, electrostatic, and hydrophobic fields to build a predictive pharmacophore.

In the context of other heterocyclic-piperazine systems, such as 7-[4-(5-aryl-1,3,4-oxadiazole-2-yl)piperazinyl] quinolones, QSAR models have been developed to predict antibacterial activity. dntb.gov.uanih.gov These models identified descriptors like the energy of the highest occupied molecular orbital (HOMO) as being significant for activity. dntb.gov.uanih.gov Similarly, for a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH), 3D-QSAR models highlighted the importance of electrostatic and hydrogen-bond acceptor properties for inhibitory activity. mdpi.comresearchgate.net

While these examples demonstrate the feasibility and utility of SAR and QSAR modeling for piperazine-containing compounds, specific models for this compound analogues are not readily found in the literature. The development of such models would require a dataset of analogues with systematically varied substituents on both the oxazole and piperazine rings, along with their corresponding biological activity data. Such models would be invaluable for guiding the optimization of this chemical scaffold for specific biological targets.

Computational and Theoretical Chemistry Approaches in the Study of 5 Piperazin 1 Ylmethyl Oxazole

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational techniques used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These methods are crucial in understanding the binding mechanisms of 5-(Piperazin-1-ylmethyl)oxazole derivatives and in the rational design of new therapeutic agents.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking studies have been instrumental in predicting how piperazine-containing compounds, including those with an oxazole (B20620) moiety, bind to their biological targets. For instance, in the context of anticancer research, docking studies of quinoxaline-isoxazole-piperazine conjugates with the epidermal growth factor receptor (EGFR) have demonstrated significant binding interactions. nih.gov These studies help in estimating the binding affinity, often expressed as a docking score or binding energy, which correlates with the inhibitory potency of the compound. For example, compounds with higher docking scores are predicted to have better inhibitory activity against their target protein. researchgate.net

Similarly, in the pursuit of novel antiepileptic agents, molecular docking has been employed to understand the binding modes of piperazine-1,3,4-oxadiazole-quinoline hybrids with GABA-A receptors. nih.gov The predicted binding affinities from these studies often guide the selection of compounds for further experimental testing. The binding affinities of a series of piperazin-1-yl substituted unfused heterobiaryls for the 5-HT7 receptor have also been systematically analyzed to understand structure-activity relationships. nih.gov

Molecular dynamics (MD) simulations further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. nih.govrsc.org These simulations can reveal the stability of the predicted binding poses and provide a more accurate estimation of the binding free energy. chemrxiv.orgnih.gov

Identification of Key Interacting Residues and Binding Site Characteristics

A critical outcome of molecular docking and simulation studies is the identification of key amino acid residues within the receptor's binding site that are crucial for ligand recognition and binding. chemrxiv.orgnih.govnih.govresearchgate.net For example, studies on piperidine/piperazine-based compounds targeting the sigma-1 receptor have identified specific interactions, such as bidentate salt bridges with glutamate (B1630785) and aspartate residues (Glu172 and Asp126) and π–cation interactions with a phenylalanine residue (Phe107). nih.gov

In the context of anticancer drug design, docking of isoxazole-piperazine derivatives into the active site of human topoisomerase II has revealed crucial interactions with specific amino acid residues, which are believed to be responsible for their anticancer activity. researchgate.net Similarly, for 2-piperazinyl quinoxaline (B1680401) derivatives, docking studies have shown that these compounds can fit into the catalytic cavity of the c-Kit tyrosine kinase receptor. rsc.org

The pyrazole (B372694) scaffold, often linked to a piperazine (B1678402) moiety, is a known pharmacophore that can form hydrogen bonds with key residues in the hinge region of protein kinases, such as Glu211 and Ala213 in Aurora kinases. mdpi.com The identification of these key interactions is vital for understanding the mechanism of action and for designing new inhibitors with improved selectivity and potency.

Virtual Screening and Lead Optimization through Docking

Virtual screening, a computational technique that involves the docking of large libraries of compounds into a target protein structure, has become a standard method for lead discovery. nih.gov This approach allows for the rapid identification of potential hits from vast chemical spaces, which can then be prioritized for experimental validation.

Molecular docking is also a powerful tool for lead optimization. nih.gov Once an initial hit is identified, derivatives can be designed and docked in silico to predict which modifications are likely to improve binding affinity and selectivity. For instance, if a particular hydrogen bond is identified as being crucial for binding, modifications can be made to the lead compound to strengthen this interaction. This iterative process of design, docking, and synthesis can significantly accelerate the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding which physicochemical properties are important for their biological function.

Development of Predictive Models for Biological Activity

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. nih.gov These descriptors quantify various aspects of the molecular structure, such as its electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.govmdpi.comresearchgate.net

For a series of piperazine derivatives reported as mTORC1 inhibitors, QSAR models were successfully developed using MLR and multiple nonlinear regression (MNLR) methods. mdpi.comresearchgate.net These models demonstrated a statistically significant correlation between the molecular descriptors and the inhibitory activity (pIC50) against mTORC1. mdpi.comresearchgate.net Similarly, QSAR studies have been performed on isoxazole-piperazine derivatives to describe their anticancer activity against different cell lines. researchgate.net The predictive power of these models allows for the estimation of the biological activity of newly designed compounds before their synthesis. mdpi.com

Identification of Physicochemical Descriptors Influencing Activity

A key advantage of QSAR modeling is its ability to identify the specific physicochemical properties, or descriptors, that have the most significant impact on the biological activity of a series of compounds. mdpi.com For piperazine derivatives acting as mTORC1 inhibitors, QSAR studies revealed that six molecular descriptors were significantly correlated with their inhibitory activity. mdpi.comresearchgate.net These descriptors included the energy of the lowest unoccupied molecular orbital (ELUMO), the electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (PSA), and refractive index (n). mdpi.comresearchgate.net

In another study on isoxazole-piperazine derivatives, different molecular connectivity indices and the lowest unoccupied molecular orbital (LUMO) were found to be important for describing their anticancer activity against various cancer cell lines. researchgate.net The identification of these influential descriptors provides valuable insights into the structural requirements for optimal biological activity and can guide the design of new compounds with improved properties.

Advanced Computational Chemistry for Molecular Insights

Computational chemistry provides powerful tools for understanding the molecular properties and behaviors of compounds like this compound from a theoretical standpoint. cuny.edu These methods allow for the investigation of molecular structures, electronic properties, and dynamic interactions that are crucial for rational drug design and development. By employing advanced computational techniques, researchers can gain deep insights into the molecule's characteristics without the immediate need for extensive laboratory synthesis and experimentation. cuny.edudntb.gov.ua

Conformational analysis is a critical step in understanding the three-dimensional structure of a flexible molecule like this compound. This analysis identifies the stable arrangements of atoms (conformers) and their relative energies. The compound consists of a piperazine ring connected to an oxazole ring via a methylene (B1212753) bridge, allowing for significant rotational freedom.

Energy minimization calculations, often performed using methods like molecular mechanics or quantum mechanics, are used to find the lowest energy (most stable) conformer. For this compound, this would involve calculating the energy for various rotations around the single bonds and determining the geometry that represents a minimum on the potential energy surface. researchgate.net The identification of the most stable conformer is essential, as it is presumed to be the bioactive conformation responsible for its interaction with biological targets. mdpi.com

Table 1: Key Structural Components and Their Common Conformations

| Molecular Fragment | Common Conformation(s) | Influencing Factors |

| Piperazine Ring | Chair, Boat, Twist | Steric hindrance, N-substituents, intramolecular hydrogen bonding researchgate.netnih.gov |

| Oxazole Ring | Planar | Aromaticity of the heterocycle dergipark.org.tr |

| Methylene Linker | Rotational (torsion angles) | Steric clash between the two ring systems |

Electronic structure calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the reactivity and properties of a molecule based on its electron distribution. irjweb.com DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are widely used to optimize molecular geometry and calculate various electronic parameters for heterocyclic compounds. dergipark.org.trresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. dergipark.org.tr

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions like hydrogen bonding. dntb.gov.uadergipark.org.tr For this compound, the nitrogen and oxygen atoms of the oxazole and piperazine rings are expected to be electron-rich regions, making them potential sites for interaction with biological receptors.

Table 2: Typical Electronic Properties Calculated via DFT for Heterocyclic Compounds

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to electron-donating ability. irjweb.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to electron-accepting ability. irjweb.com |

| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. dergipark.org.tr |

| Chemical Hardness | Resistance to change in electron distribution. | A lower hardness value often correlates with higher inhibition efficiency. irjweb.com |

| Electrophilicity Index | Measure of a molecule's ability to act as an electrophile. | Predicts reactivity in polar reactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies sites for electrophilic and nucleophilic attack. dergipark.org.tr |

While conformational analysis and DFT provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. manchester.ac.uknih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions in a simulated environment, such as in water or near a biological membrane. nih.gov

For this compound, MD simulations can reveal how the molecule tumbles and changes conformation in an aqueous solution, providing a more realistic understanding of its behavior in a biological context. manchester.ac.uk These simulations are crucial for studying how the molecule might approach and bind to a target protein. semanticscholar.org By simulating the complex of the ligand and its receptor, MD can assess the stability of the binding pose, identify key interacting amino acid residues, and characterize the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts). semanticscholar.org Such simulations have been effectively used to understand the binding mechanisms of other piperazine-containing ligands. semanticscholar.org

In Silico ADME Prediction for Compound Development (excluding human trial data)

Before a compound advances to clinical trials, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction models use a compound's structure to forecast its pharmacokinetic profile, helping to identify potential liabilities early in the drug discovery process. mdpi.comjcchems.com

In silico tools like SwissADME and pre-ADMET are frequently used to predict the ADME properties of drug candidates. mdpi.comijper.org These predictions are based on established physicochemical properties and adherence to rules developed from analyzing successful oral drugs.

Absorption: Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. ijper.org Predictions for HIA are often high for compounds that conform to established guidelines like Lipinski's Rule of Five and Veber's Rule. nih.gov Lipinski's rules state that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP (octanol-water partition coefficient) under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov The Topological Polar Surface Area (TPSA), a measure of the surface area of polar atoms, is also a key predictor of absorption, with values under 140 Ų being favorable. jcchems.com

Distribution: The potential for a compound to distribute into various tissues is assessed by parameters like Plasma Protein Binding (PPB) and its ability to cross the Blood-Brain Barrier (BBB). ijper.org High PPB can limit the amount of free drug available to exert its effect. The ability to penetrate the BBB is crucial for drugs targeting the central nervous system but is undesirable for peripherally acting drugs. These properties are predicted based on the molecule's size, polarity, and hydrogen bonding capacity. ijper.org Studies on similar heterocyclic structures often show good drug-likeness profiles, suggesting that this compound would likely have favorable predicted ADME properties. mdpi.comnih.gov

Table 3: Common In Silico ADME Parameters for Drug Development

| Parameter | Predicted Property | Desired Outcome for Drug-Likeness |

| Lipinski's Rule of Five | Oral bioavailability | Zero or one violation nih.gov |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | High (>70%) nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the central nervous system | Dependent on the therapeutic target ijper.org |

| Topological Polar Surface Area (TPSA) | Molecular polarity | < 140 Ų for good cell permeability jcchems.com |

| Synthetic Accessibility | Ease of chemical synthesis | Low score (easier to synthesize) mdpi.com |

Future Directions and Emerging Research Avenues for 5 Piperazin 1 Ylmethyl Oxazole

Design and Synthesis of Multi-Targeting Ligands Based on the Scaffold

The inherent structural features of the 5-(piperazin-1-ylmethyl)oxazole scaffold make it an attractive starting point for the design of multi-targeting ligands. mdpi.com This approach aims to develop single molecules that can interact with multiple biological targets simultaneously, a strategy that is gaining traction for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov

Researchers are actively exploring the synthesis of hybrid molecules that incorporate the this compound core with other pharmacophores to achieve dual or multiple activities. For instance, new thiazole-clubbed piperazine (B1678402) derivatives have been designed and synthesized as potential multi-target agents for Alzheimer's disease, demonstrating inhibitory capabilities against both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), as well as β-amyloid aggregation. nih.gov Similarly, piperazine and N-benzylpiperidine hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol have shown potential as multitargeted ligands for Alzheimer's therapy by inhibiting hAChE, hBChE, and β-secretase-1. nih.gov The piperazine ring itself is a common feature in drugs targeting the central nervous system. nih.gov

The design of these multi-targeting ligands often involves computational modeling to predict their binding affinities and interactions with various protein targets. acs.orgnih.gov This rational design approach, coupled with efficient synthetic strategies, is paving the way for the development of innovative therapeutics with potentially improved efficacy and reduced side effects.

Application of Artificial Intelligence and Machine Learning in Scaffold Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and their application to the design of this compound-based compounds is a rapidly advancing frontier. nih.govijmsm.orgwiley-vch.de These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel derivatives with enhanced therapeutic properties. nih.gov

Generative AI models can propose new molecular structures based on the this compound scaffold that are predicted to have high affinity and selectivity for specific biological targets. nih.gov Machine learning algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, thereby reducing the number of molecules that need to be synthesized and tested in the laboratory. jcchems.com This data-driven approach significantly accelerates the drug discovery pipeline and reduces costs. nih.gov

For example, in silico studies, including molecular docking and dynamics simulations, are being used to predict the binding of piperazine-linked derivatives to targets like carbonic anhydrase IX, which is overexpressed in various cancers. nih.gov These computational predictions help in prioritizing compounds for synthesis and experimental evaluation. jcchems.comnih.gov The integration of AI and ML into the design-make-test-analyze cycle of medicinal chemistry promises to unlock the full potential of the this compound scaffold. nih.gov

Exploration of Novel Biological Targets for Therapeutic Intervention

While the this compound scaffold has shown promise against established targets, a significant area of future research lies in exploring its potential to modulate novel biological targets for therapeutic intervention. The versatility of this scaffold allows for the generation of diverse chemical libraries, which can be screened against a wide range of proteins implicated in various diseases. researchgate.net

Emerging targets of interest include protein kinases, which play crucial roles in cell signaling and are often dysregulated in cancer. nih.gov Derivatives of the oxazole (B20620) core have been shown to inhibit various protein kinases. nih.gov Another area of exploration is the targeting of protein-protein interactions, which are notoriously difficult to inhibit with small molecules but represent a vast and largely untapped area of drug discovery.

Researchers are also investigating the potential of this compound derivatives as inhibitors of enzymes involved in infectious diseases. For example, piperazine-based compounds have been studied as potential inhibitors of the SARS-CoV-2 protease enzyme. nih.govnih.gov The exploration of new biological space for this scaffold could lead to first-in-class medicines for a variety of unmet medical needs.

Development of Sustainable and Scalable Synthetic Methodologies

As promising lead compounds based on the this compound scaffold advance through the drug discovery pipeline, the development of sustainable and scalable synthetic methodologies becomes paramount. researchgate.netmdpi.com Traditional synthetic routes can be lengthy, costly, and generate significant chemical waste. Therefore, a key focus of future research is the development of "green" and efficient synthetic processes.

This includes the use of more environmentally friendly solvents, catalysts, and reagents. nih.gov Methodologies such as one-pot reactions, flow chemistry, and microwave-assisted synthesis are being explored to improve reaction efficiency, reduce reaction times, and simplify purification processes. researchgate.netnih.gov For example, an efficient metal-free, four-component approach has been developed for the synthesis of certain piperazine derivatives. researchgate.net

The development of robust and scalable synthetic routes is crucial for the eventual commercialization of any drug candidate. By focusing on sustainability from the early stages of discovery, researchers can ensure that the production of these potentially life-saving medicines is both economically viable and environmentally responsible.

Integration of Advanced Biophysical Techniques for Molecular Interaction Analysis

A deep understanding of how this compound derivatives interact with their biological targets at the molecular level is essential for rational drug design and optimization. Advanced biophysical techniques provide invaluable insights into these interactions, elucidating binding affinities, kinetics, and thermodynamics. elsevier.com

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the ligand-protein complexes, revealing the precise binding mode and key interactions. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the dynamics of the interaction in solution. elsevier.com Other techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity and thermodynamics.

The integration of these advanced biophysical methods allows for a detailed structure-activity relationship (SAR) and structure-property relationship (SPR) analysis. This information is critical for guiding the iterative process of lead optimization, enabling chemists to design molecules with improved potency, selectivity, and pharmacokinetic properties.

Translational Research Perspectives in Pre-Clinical Development (excluding clinical human trials)

The ultimate goal of developing novel this compound derivatives is their successful translation into effective therapies for patients. The pre-clinical development phase is a critical bridge between basic research and clinical trials in humans. This stage involves a comprehensive evaluation of the lead compounds in various in vitro and in vivo models to assess their efficacy and safety.

Pre-clinical studies for compounds based on this scaffold will involve testing in relevant cell-based assays and animal models of disease. For example, derivatives targeting cancer would be evaluated in various cancer cell lines and in xenograft or genetically engineered mouse models. nih.govbohrium.com For neurodegenerative diseases, transgenic animal models that recapitulate aspects of the human condition would be employed. nih.gov

Key aspects of pre-clinical development include pharmacokinetic and pharmacodynamic (PK/PD) studies to understand how the drug is absorbed, distributed, metabolized, and excreted, and how it affects its target in a living organism. These studies are crucial for determining the appropriate dosing regimen for future clinical trials. Thorough toxicological studies are also conducted to identify any potential adverse effects before the compound is administered to humans. The successful navigation of this pre-clinical phase is a prerequisite for advancing a this compound-based drug candidate to clinical investigation.

Q & A

Basic: What are the standard synthetic routes for 5-(Piperazin-1-ylmethyl)oxazole derivatives, and how are reaction conditions optimized?

Answer:

The synthesis of oxazole derivatives often employs van Leusen's oxazole synthesis , which involves reacting aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux with potassium carbonate as a base . For example, 5-substituted oxazoles are prepared by heating aldehydes with TosMIC (1:1 molar ratio) at 70°C for 3 hours, followed by extraction with methyl tert-butyl ether . Optimization strategies include:

- Solvent selection : Methanol is preferred due to its polarity and boiling point.

- Catalyst/base adjustment : Potassium carbonate enhances deprotonation and cyclization efficiency.

- Temperature control : Reflux at 70°C balances reaction rate and side-product minimization.

For derivatives with piperazine moieties, post-synthetic modifications like nucleophilic substitution or reductive amination are used to introduce the piperazine group .

Advanced: How can molecular docking studies inform the design of this compound derivatives targeting PLK-1 or sigma-2 receptors?

Answer:

Molecular docking (e.g., AutoDock) predicts binding affinities and interactions between oxazole derivatives and target proteins like PLK-1 (polo-like kinase 1) or sigma-2 receptors . Key steps include:

- Protein preparation : Retrieve PLK-1/sigma-2 crystal structures (PDB IDs) and optimize hydrogen bonding networks.

- Ligand preparation : Generate 3D conformers of oxazole derivatives and assign partial charges.

- Docking simulations : Use scoring functions (e.g., Vina) to rank binding poses. Focus on residues critical for catalytic activity (e.g., PLK-1’s kinase domain) or receptor selectivity (sigma-2’s transmembrane helices).

- Validation : Compare docking results with experimental IC50 values to refine computational models .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and piperazine substitution patterns (e.g., methylene protons adjacent to oxazole at δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C9H15N3O for this compound) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretch in oxazole at ~1600 cm⁻¹) .

- HPLC/Purity Analysis : Ensures >95% purity for biological assays .

Advanced: How can researchers address discrepancies between in silico binding predictions and in vitro biological activity data?

Answer:

Discrepancies often arise from:

- Protein flexibility : Docking assumes rigid receptors; molecular dynamics (MD) simulations can model conformational changes .

- Solvent effects : Include explicit water molecules or use Poisson-Boltzmann surface area (PBSA) calculations to improve affinity predictions .

- Off-target interactions : Validate selectivity via counter-screening against related enzymes (e.g., PLK-2/3 for PLK-1 inhibitors) .

- Experimental variability : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

Basic: What role do substituents on the oxazole ring play in modulating physicochemical properties?

Answer:

- Electron-withdrawing groups (e.g., nitro, halogens): Increase metabolic stability but may reduce solubility.

- Hydrophobic groups (e.g., methyl, phenyl): Enhance membrane permeability but risk aggregation .

- Piperazine substitution : Improves water solubility via protonation at physiological pH, critical for bioavailability .

Advanced: How do halogen bonding and crystallography studies enhance understanding of oxazole derivative bioactivity?

Answer:

Halogen bonding (e.g., Br/I⋯N interactions) stabilizes crystal packing and influences ligand-receptor binding. For example:

- Cocrystallization with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) reveals preferred halogen bond acceptors (oxazole N vs. O) .

- Molecular electrostatic potential (MEP) maps rank acceptor sites, guiding rational design of halogenated analogs .

Advanced: What in vitro models are appropriate for evaluating antitumor activity of this compound derivatives?

Answer:

- Triple-negative breast cancer (TNBC) cell lines : MDA-MB-231 or HCC-1937 assess mitotic catastrophe induction .

- Dose-response assays : Measure IC50 values using MTT/WST-1 assays over 48–72 hours.

- Mechanistic studies : Western blotting for PLK-1 inhibition (reduced phosphorylation of downstream targets) .

Advanced: How can structure-activity relationship (SAR) studies optimize sigma-2 receptor selectivity?

Answer:

- Piperazine modifications : N-alkylation (e.g., methyl, benzyl) alters steric bulk and σ2/σ1 selectivity .

- Oxazole substituents : Electron-deficient rings enhance σ2 binding (Ki < 100 nM) .

- Pharmacophore modeling : Overlay high-affinity ligands to identify critical hydrogen bond donors/acceptors .

Basic: What are common challenges in achieving regioselectivity during oxazole synthesis?

Answer:

- Competitive cyclization pathways : Use directing groups (e.g., methyl on oxazole) to favor 5-substitution .

- Byproduct formation : Optimize stoichiometry (e.g., 1:1 aldehyde:TosMIC ratio) and reaction time .

- Purification hurdles : Column chromatography with gradient elution (hexane/ethyl acetate) separates regioisomers .

Advanced: How can thermodynamic stability assessments guide formulation strategies for oxazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.